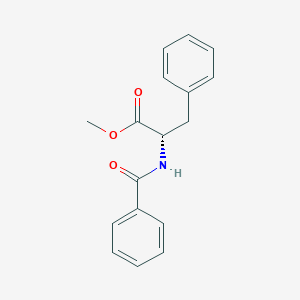

N-Benzoyl-L-Phenylalanine Methyl Ester

Vue d'ensemble

Description

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the molecular formula C17H17NO3. It is an ester derivative of N-Benzoyl-L-Phenylalanine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzoyl group attached to the nitrogen atom of L-Phenylalanine, with a methyl ester group at the carboxyl end.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-Phenylalanine Methyl Ester typically involves the protection of the amino group of L-Phenylalanine followed by esterification and benzoylation. One common method includes:

Protection of the Amino Group: The amino group of L-Phenylalanine is protected using a suitable protecting group such as a carbamate.

Esterification: The carboxyl group of the protected L-Phenylalanine is esterified using methanol in the presence of an acid catalyst.

Benzoylation: The protected and esterified L-Phenylalanine is then reacted with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, esterification, and benzoylation reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzoyl-L-Phenylalanine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-Benzoyl-L-Phenylalanine.

Reduction: The benzoyl group can be reduced to form the corresponding amine.

Substitution: The benzoyl group can be substituted with other acyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Acylating agents such as acyl chlorides in the presence of a base.

Major Products:

Hydrolysis: N-Benzoyl-L-Phenylalanine.

Reduction: L-Phenylalanine Methyl Ester.

Substitution: Various N-acyl-L-Phenylalanine Methyl Esters.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Peptides

BzPheOMe is widely utilized as a building block in peptide synthesis. Its structure allows for the formation of various peptide chains, which are essential in developing therapeutic agents and studying protein interactions. The compound's ability to undergo specific chemical reactions makes it a valuable tool in synthetic organic chemistry .

Synthesis Techniques

The synthesis of BzPheOMe typically involves protecting the amino group of L-phenylalanine, followed by esterification and benzoylation. A common method includes:

- Protection of the Amino Group : Using carbamate or similar protecting groups.

- Esterification : Reacting the protected amino acid with methanol in an acid-catalyzed reaction.

- Benzoylation : Treating with benzoyl chloride in the presence of a base .

Biological Applications

Enzyme Inhibition Studies

BzPheOMe has been investigated for its potential as an aromatase inhibitor, which is crucial in estrogen production pathways. This property makes it a candidate for breast cancer therapies, particularly for estrogen receptor-positive cancers. The compound acts as a competitive inhibitor, binding to the active site of aromatase and preventing substrate access .

Neuroscience Research

In neuroscience, BzPheOMe is used to study neurotransmitter systems, providing insights into amino acid roles in brain function and potential treatments for neurological disorders. Its structural similarity to L-phenylalanine allows it to interact effectively within biological systems .

Pharmaceutical Development

Drug Design and Development

BzPheOMe serves as a precursor in the development of peptide-based drugs targeting specific biological pathways. Its unique properties facilitate the design of compounds that can modulate biological activities effectively .

Cosmetic and Food Industry Applications

Cosmetic Formulations

In cosmetics, BzPheOMe is incorporated into formulations for its moisturizing properties and potential benefits for skin health. Its ability to enhance product efficacy makes it a valuable ingredient in skin care products .

Food Industry Uses

The compound can also be utilized as a flavoring agent or enhancer in food products, contributing positively to sensory experiences .

Case Studies and Research Findings

- Aromatase Inhibition Studies : Research has shown that BzPheOMe effectively inhibits aromatase activity, leading to reduced estrogen levels in vitro, suggesting its potential role in cancer therapy .

- Peptide Synthesis Techniques : A study demonstrated a novel synthesis technique using BzPheOMe that produced homogeneous oligopeptides essential for self-assembled structures, showcasing its utility in advanced biochemical applications .

- Biological Activity Evaluation : A series of N-benzoyl amino acids were synthesized and evaluated for antifungal activity, illustrating the broader implications of BzPheOMe derivatives in drug development .

Mécanisme D'action

N-Benzoyl-L-Phenylalanine Methyl Ester exerts its effects primarily through enzyme inhibition. It acts as a competitive inhibitor of aromatase, an enzyme that converts androstenedione and testosterone to estrogens. By inhibiting aromatase, it reduces the production of estrogen, which is beneficial in the treatment of estrogen receptor-positive breast cancer. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site.

Comparaison Avec Des Composés Similaires

N-Benzoyl-D-Phenylalanine Methyl Ester: The D-isomer of the compound with similar properties but different stereochemistry.

N-Acetyl-L-Phenylalanine Methyl Ester: An acetylated derivative with different reactivity and applications.

L-Phenylalanine Methyl Ester: The non-benzoylated ester with distinct chemical behavior.

Uniqueness: N-Benzoyl-L-Phenylalanine Methyl Ester is unique due to its specific benzoyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit aromatase sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy.

Activité Biologique

N-Benzoyl-L-Phenylalanine Methyl Ester (NBP) is a compound of significant interest in biochemical research due to its diverse biological activities, particularly its role as an aromatase inhibitor. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is a benzoylated derivative of L-phenylalanine, primarily utilized in the synthesis of peptides and other bioactive compounds. Its molecular formula is CHNO, with a molecular weight of approximately 283.32 g/mol. The compound exhibits notable interactions with biological systems, particularly through its inhibition of the aromatase enzyme, which converts androgens to estrogens.

Aromatase Inhibition

The primary mechanism of action for NBP involves the inhibition of the aromatase enzyme. Aromatase plays a crucial role in estrogen biosynthesis, and its inhibition can lead to decreased estrogen levels in the body. This is particularly beneficial in the context of estrogen-dependent cancers, such as breast cancer.

- Target: Aromatase enzyme

- Mode of Action: Competitive inhibition

- Biochemical Pathway Affected: Conversion of androgens (testosterone and androstenedione) to estrogens

NBP has been shown to significantly alter hormone levels by reducing estrogen production while increasing androgen levels. This shift can inhibit the proliferation of estrogen receptor-positive cancer cells.

Case Studies and Experimental Data

- Inhibition Studies : A study demonstrated that NBP effectively inhibited cell proliferation in estrogen receptor-positive breast cancer cell lines by reducing estrogen levels ().

- Anti-inflammatory Activity : NBP derivatives have been tested for anti-inflammatory effects. The N-benzoyl series exhibited significant activity against carrageenan-induced inflammation in rodent models ( ).

- Antifungal Activity : Research has shown that N-benzoyl amino esters, including NBP, possess antifungal properties against various filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus ( ).

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-Benzoyl-D-Phenylalanine Methyl Ester | Similar aromatase inhibition | Different stereochemistry affecting activity |

| N-Acetyl-L-Phenylalanine Methyl Ester | Varying reactivity in biochemical pathways | Acetylated derivative with distinct properties |

| L-Phenylalanine Methyl Ester | Less potent as an aromatase inhibitor | Non-benzoylated form with different chemical behavior |

Propriétés

IUPAC Name |

methyl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-61-6 | |

| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.